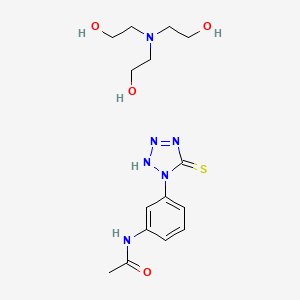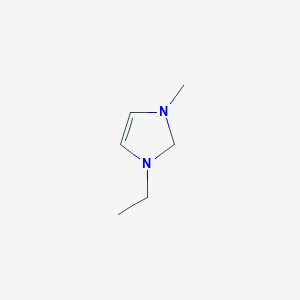
Unicarb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unicarb is a compound that has garnered significant attention in the field of glycobiology. It is primarily known for its role in glycosylation, a posttranslational modification that dynamically shapes the surface of cells. Glycans attached to proteins or lipids in a cell or tissue are studied as a whole and collectively designated as a glycome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Unicarb involves complex synthetic routes that include glycosylation reactions. These reactions are typically carried out in the presence of specific enzymes that facilitate the attachment of glycans to proteins or lipids. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the glycan structures .
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation processes. These processes are carried out in bioreactors where the conditions are meticulously controlled to optimize the yield and quality of the glycan structures. The use of advanced mass spectrometry techniques allows for the monitoring and verification of the glycan structures produced .
Chemical Reactions Analysis
Types of Reactions
Unicarb undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the glycan structures, often resulting in the formation of aldehydes or ketones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include modified glycan structures that can be further analyzed for their biological functions. These products are often used in various scientific research applications .
Scientific Research Applications
Unicarb has a wide range of scientific research applications, including:
Chemistry: Used in the study of glycan structures and their interactions with other molecules.
Biology: Plays a crucial role in understanding cell surface dynamics and signaling pathways.
Medicine: Used in the development of glycan-based therapeutics and diagnostics.
Industry: Applied in the production of glycoproteins and other glycan-related products.
Mechanism of Action
The mechanism of action of Unicarb involves its role in glycosylation. Glycosylation is a nontemplate-driven polymerization reaction that occurs in the endoplasmic reticulum and the Golgi apparatus. The glycans attached to proteins or lipids influence various cellular processes, including cell signaling, immune response, and protein folding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Unicarb include other glycan structures such as N-linked glycans, O-linked glycans, and glycosaminoglycans. These compounds share similar roles in glycosylation but differ in their specific structures and functions .
Uniqueness
What sets this compound apart from these similar compounds is its unique glycan structure and its specific role in certain biological processes. The detailed structural information available in databases like this compound-DB allows for precise identification and comparison of these glycan structures .
Properties
CAS No. |
75096-86-5 |
|---|---|
Molecular Formula |
C17H25ClN2O4 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H25N2O4.ClH/c1-17(2)10-12-8-7-9-13(15(12)23-17)22-16(21)18(3)14(20)11-19(4,5)6;/h7-9H,10-11H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
PSCBFCRKGHZFKD-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)C(=O)C[N+](C)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)



![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
![2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide](/img/structure/B13778952.png)
![Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13778955.png)



![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)
